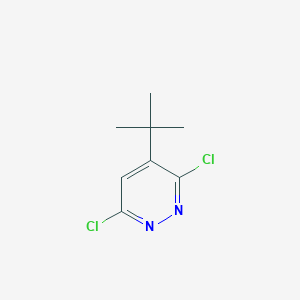

4-tert-Butyl-3,6-dichloropyridazine

Übersicht

Beschreibung

4-tert-Butyl-3,6-dichloropyridazine is a chemical compound with the molecular formula C8H10Cl2N2. It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 3rd and 6th positions and a tert-butyl group at the 4th position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-3,6-dichloropyridazine typically involves the chlorination of 4-tert-butylpyridazine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out in an appropriate solvent, such as dichloromethane, at temperatures ranging from 0°C to 80°C . The reaction mixture is then purified to obtain the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-Butyl-3,6-dichloropyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.

Oxidation: Oxidized products such as pyridazine oxides.

Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Synthesis

4-tert-Butyl-3,6-dichloropyridazine serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis. It can undergo reactions such as Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling to yield derivatives with diverse functionalities.

| Reaction Type | Description |

|---|---|

| Friedel-Crafts Acylation | Used to introduce acyl groups into aromatic compounds. |

| Suzuki-Miyaura Coupling | Facilitates the formation of biaryl compounds through cross-coupling. |

Biological Applications

Pharmaceutical Research

Research is ongoing to explore the potential biological activities of this compound. Studies have indicated that it may interact with specific biomolecules, potentially serving as a pharmaceutical intermediate. Its biological properties could make it useful in developing new drugs targeting various diseases .

Mechanism of Action

The compound's mechanism of action typically involves binding to active sites on enzymes or receptors, modulating their activity. This characteristic is particularly relevant in drug design and development, where understanding such interactions can lead to more effective therapeutic agents.

Industrial Applications

Catalyst in Polymer Production

One of the most prominent applications of this compound is as a catalyst in the production of polymers like polypropylene and polyethylene. By enhancing the polymerization process, it improves yield and quality, making it crucial in the plastics industry .

Corrosion Inhibition

This compound also functions as a corrosion inhibitor due to its ability to form protective layers on metal surfaces. This property is particularly beneficial in industries where metal corrosion poses significant challenges, such as oil and gas .

| Application Area | Specific Use |

|---|---|

| Polymer Production | Catalyst for polypropylene and polyethylene synthesis. |

| Corrosion Inhibition | Protective coatings for metals in corrosive environments. |

Case Studies

-

Polymerization Efficiency

- A study demonstrated that incorporating this compound as a catalyst significantly increased the efficiency of polypropylene production. The reaction conditions were optimized to yield higher quality polymers resistant to stress cracking.

-

Biological Activity Assessment

- Research focused on assessing the interaction of this compound with specific enzymes showed promising results, indicating potential applications in drug development targeting metabolic pathways.

-

Corrosion Resistance Testing

- In tests conducted within oil and gas environments, this compound-based formulations exhibited superior corrosion resistance compared to traditional inhibitors, highlighting its industrial relevance.

Wirkmechanismus

The mechanism of action of 4-tert-Butyl-3,6-dichloropyridazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on the context of its use. The pathways involved include binding to active sites of enzymes or receptors, leading to modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,6-Dichloropyridazine: Lacks the tert-butyl group, making it less sterically hindered.

4-tert-Butylpyridazine: Lacks the chlorine atoms, affecting its reactivity.

3,6-Dichloro-4-methylpyridazine: Has a methyl group instead of a tert-butyl group, influencing its physical and chemical properties.

Uniqueness

4-tert-Butyl-3,6-dichloropyridazine is unique due to the presence of both chlorine atoms and a tert-butyl group, which confer specific steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.

Biologische Aktivität

Overview

4-tert-Butyl-3,6-dichloropyridazine is a chemical compound with the molecular formula CHClN. This compound is a derivative of pyridazine, featuring two chlorine atoms at the 3rd and 6th positions and a tert-butyl group at the 4th position. Its unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The presence of chlorine and tert-butyl groups affects the compound's reactivity and interactions with biological targets. The tert-butyl group enhances lipophilicity, potentially influencing membrane permeability and bioavailability. The compound can undergo various chemical reactions, including nucleophilic substitutions, oxidation, and reduction, which are critical for its biological applications .

This compound interacts with specific molecular targets within biological systems. It can act as an inhibitor or modulator of certain enzymes or receptors. The mechanisms may involve:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, altering their activity.

- Receptor Modulation : It may influence receptor signaling pathways by acting as an agonist or antagonist.

These interactions are crucial for understanding its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Cryptosporidium parvum, a parasite responsible for gastrointestinal infections. The compound showed an EC value of 2.1 μM in vitro, indicating moderate potency .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. It was found to induce apoptosis in human cancer cells, suggesting potential as an anticancer agent. However, detailed studies are required to elucidate the specific pathways involved in this cytotoxicity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key findings include:

- Modification of Substituents : Altering the chlorine atoms or the tert-butyl group can significantly affect biological activity.

- Comparison with Analogues : Compounds such as 3,6-dichloropyridazine and other derivatives demonstrate varying degrees of potency and selectivity against biological targets .

Case Study 1: Antiparasitic Activity

In a study focusing on antiparasitic agents, this compound was tested against C. parvum. The results showed that while it has moderate efficacy in vitro, further optimization is necessary to enhance its potency and reduce potential toxicity .

Case Study 2: Anticancer Potential

Another investigation assessed the anticancer properties of this compound in various human cancer cell lines. Results indicated that it could inhibit cell proliferation and induce apoptosis, warranting further research into its mechanism of action and potential clinical applications .

Data Tables

| Biological Activity | EC (μM) | Cell Line/Pathogen | Effect |

|---|---|---|---|

| Antimicrobial against C. parvum | 2.1 | C. parvum | Moderate potency |

| Cytotoxicity | N/A | Various human cancer cells | Induces apoptosis |

Eigenschaften

IUPAC Name |

4-tert-butyl-3,6-dichloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)11-12-7(5)10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUZXHRABOWYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945486 | |

| Record name | 4-tert-Butyl-3,6-dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22808-29-3 | |

| Record name | 4-tert-Butyl-3,6-dichloropyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22808-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridazine, 3,6-dichloro-4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022808293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-3,6-dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-3,6-dichloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.